![molecular formula C13H16N2 B13725918 [1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B13725918.png)
[1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine: is a compound belonging to the indole family, which is known for its wide range of biological activities. Indole derivatives are found in many natural products and pharmaceuticals, making them significant in both medicinal and synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine typically involves the formation of the indole ring followed by the introduction of the butenyl and methanamine groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The butenyl group can be introduced via a Heck reaction, which involves the coupling of an alkene with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
- Oxidized indole derivatives.
- Reduced indole derivatives.
- Substituted indole derivatives .
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, [1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Indole derivatives are found in many pharmaceuticals, and this compound may serve as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of [1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, leading to a range of biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cell membrane receptors, modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds are similar in structure but differ in their oxidation states and functional groups.
1-(4-Aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazines: These compounds have a thiazole ring in addition to the indole ring, providing different biological activities.
Uniqueness: The uniqueness of [1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butenyl group and the methanamine moiety allows for unique interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H16N2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
(1-but-3-enylindol-5-yl)methanamine |
InChI |
InChI=1S/C13H16N2/c1-2-3-7-15-8-6-12-9-11(10-14)4-5-13(12)15/h2,4-6,8-9H,1,3,7,10,14H2 |
Clé InChI |
PORNYRFEYOGJEM-UHFFFAOYSA-N |
SMILES canonique |
C=CCCN1C=CC2=C1C=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


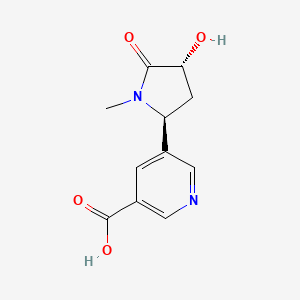
![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725862.png)
![5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole](/img/structure/B13725863.png)


![2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid](/img/structure/B13725882.png)

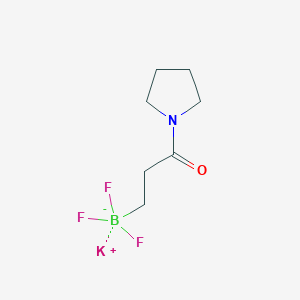

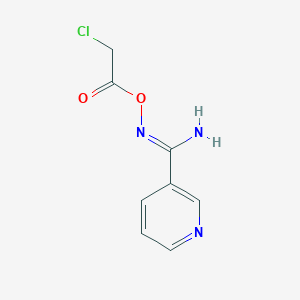
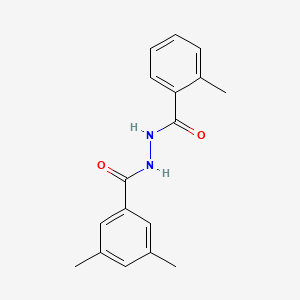

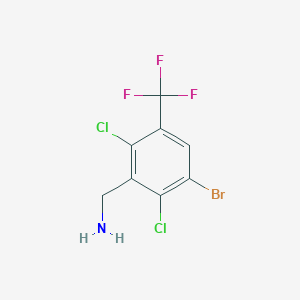
![6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13725933.png)
